

# Synergistic In Vivo Toxicity of Zearalenone and Aflatoxin B1: A Comparative Guide

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## Compound of Interest

Compound Name: Zearalenone

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The co-occurrence of mycotoxins, such as **zearalenone** (ZEN) and aflatoxin B1 (AFB1), in food and feed poses a significant threat to animal and human health. Their combined presence can lead to synergistic or additive toxic effects, resulting in greater harm than exposure to the individual toxins alone. This guide provides an objective comparison of the in vivo synergistic effects of ZEN and AFB1, supported by experimental data, to aid researchers in understanding the complex interactions between these mycotoxins and to inform the development of effective mitigation strategies.

## Quantitative Data on Synergistic Effects

The synergistic toxicity of **zearalenone** and aflatoxin B1 has been demonstrated across various animal models, impacting growth performance, serum biochemistry, oxidative stress, and organ integrity. The following tables summarize key quantitative data from in vivo studies.

### Table 1: Effects on Growth Performance and Organ Weights

Animal Model	Treatment Groups (Dose)	Observation Period	Key Findings	Reference
Pregnant and Lactating Rats	Control; AFB1 (40 µg/kg bw/day); ZEN (10 mg/kg bw/day); AFB1 + ZEN	Gestation and Lactation	Co-exposure to AFB1 and ZEN significantly inhibited the growth of dams and their offspring.[1]	
Broilers	Control; AFB1 (10 µg/kg feed); ZEN (500 µg/kg feed); AFB1 + ZEN	35 days	No significant differences in growth performance were observed at these regulatory limit concentrations. [2]	
Mice	Control; Mycotoxin-contaminated maize (AFB1: 597 µg/kg, ZEN: 729 µg/kg)	-	Increased relative weights of the liver, kidney, and spleen in mice fed the mycotoxin-contaminated diet.[3]	

**Table 2: Effects on Serum Biochemical Parameters**

Animal Model	Treatment Groups (Dose)	Key Findings	Reference
Goats	Control; AFB1 + OTA + ZEN	Significantly increased Alanine Aminotransferase (ALT), Alkaline Phosphatase (ALP), and Total Bilirubin (TBIL) activities in the group receiving the combination of mycotoxins.[4]	
Mice	Control; Mycotoxin-contaminated maize (AFB1: 597 µg/kg, ZEN: 729 µg/kg)	Elevated Glutathione Peroxidase (GPx) activity in the serum. [3]	
Pigs	Control; ZEN (0.1 mg/kg feed/day)	No significant changes in ALT after 42 days of exposure to ZEN alone.[5]	

Table 3: Effects on Oxidative Stress Markers

Animal Model	Treatment Groups (Dose)	Tissue/Fluid	Key Findings	Reference
Pregnant and Lactating Rats	Control; AFB1; ZEN; AFB1 + ZEN	Liver and Mammary Gland	Co-exposure caused significant oxidative stress. <a href="#">[1]</a>	
Mice	Control; Mycotoxin-contaminated maize (AFB1: 597 µg/kg, ZEN: 729 µg/kg)	Serum, Liver, Kidney	Elevated Malondialdehyde (MDA) levels in serum and liver. Decreased Catalase (CAT) activity in serum, liver, and kidney. Decreased Superoxide Dismutase (SOD) activity in liver and kidney. <a href="#">[3]</a>	
Goats	Control; AFB1 + OTA + ZEN	Serum	Significantly increased MDA levels. Significantly reduced SOD and GPx activities. <a href="#">[4]</a>	
Porcine Splenic Lymphocytes (in vitro)	Control; DON; ZEN; DON + ZEN	Cells	SOD, CAT, and GPx activities were lower in the combination group compared to individual mycotoxin	

groups. MDA levels were highest in the combination group.[\[6\]](#)

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## Experimental Protocols

Understanding the methodologies employed in these studies is crucial for interpreting the data and designing future research.

### Protocol 1: Study on Pregnant and Lactating Rats

- Animal Model: Pregnant and lactating Sprague-Dawley rats.
- Mycotoxin Administration: Aflatoxin B1 (AFB1) and **zearalenone** (ZEN) were administered daily by oral gavage throughout gestation and lactation.
- Dosage:
  - Control group: Vehicle (corn oil).
  - AFB1 group: 40 µg/kg body weight/day.
  - ZEN group: 10 mg/kg body weight/day.
  - AFB1 + ZEN group: 40 µg/kg bw/day AFB1 and 10 mg/kg bw/day ZEN.
- Parameters Measured: Body weight of dams and offspring, serum biochemical parameters, oxidative stress markers (MDA, SOD, GPx) in liver and mammary gland, and histopathological examination of organs.[\[1\]](#)

### Protocol 2: Study on Broilers

- Animal Model: One-day-old male Arbor Acres broilers.
- Mycotoxin Administration: Mycotoxins were incorporated into the basal diet.

- Dosage:
  - Control group: Basal diet.
  - AFB1 group: 10 µg/kg AFB1.
  - ZEA group: 500 µg/kg ZEA.
  - AFB1 + ZEA group: 10 µg/kg AFB1 and 500 µg/kg ZEA.
- Duration: 35 days.
- Parameters Measured: Growth performance (body weight, feed intake, feed conversion ratio), serum biochemistry, oxidative stress markers, immune indicators, intestinal morphology, and histopathology of liver and kidneys.[2]

## Protocol 3: Study on Goats

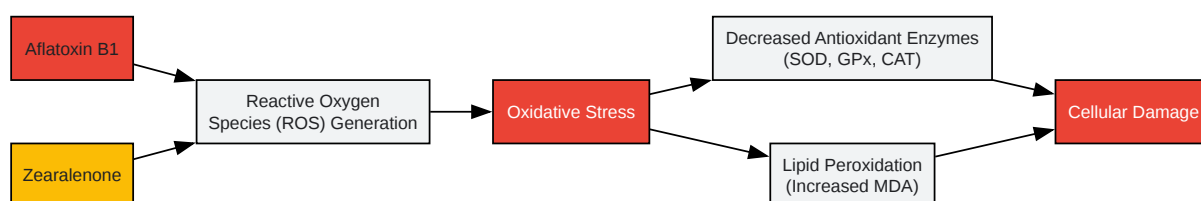
- Animal Model: Lactating goats.
- Mycotoxin Administration: Purified mycotoxins were dissolved in methanol and top-dressed onto the total mixed ration (TMR).
- Dosage: The study included a group receiving a combination of AFB1, Ochratoxin A (OTA), and ZEN.
- Duration: 2 weeks.
- Parameters Measured: Dry matter intake, milk production, hematological parameters, serum biochemical parameters (ALT, ALP, AST, TBIL), immune function (IgA, IL-6), and oxidative stress markers (MDA, SOD, GSH-Px).[4]

## Synergistic Mechanisms and Signaling Pathways

The synergistic toxicity of **zearalenone** and aflatoxin B1 is a multifactorial process involving the induction of oxidative stress, apoptosis, and disruption of cellular signaling pathways.

## Oxidative Stress and Cellular Damage

Both ZEN and AFB1 are known to induce the production of reactive oxygen species (ROS), leading to oxidative stress.[7] When present together, they can overwhelm the cellular antioxidant defense systems, resulting in lipid peroxidation, protein damage, and DNA damage. [3][4] This is evidenced by increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and decreased activities of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).[3][4][6]

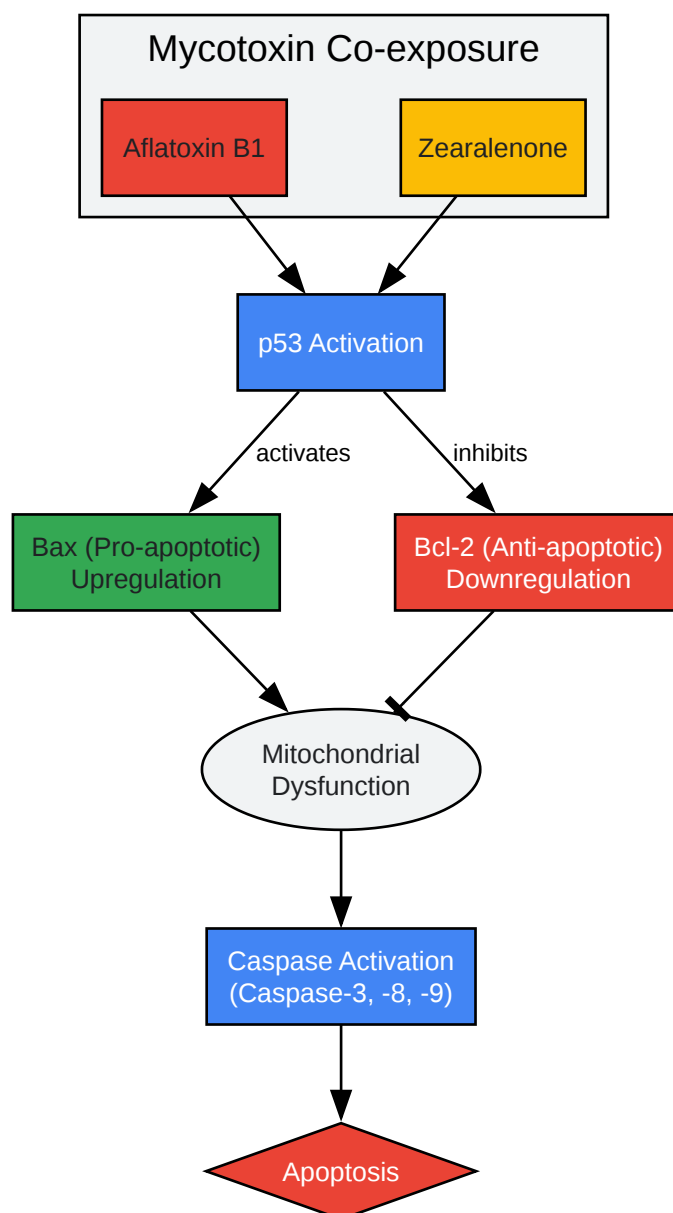


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Figure 1: Synergistic induction of oxidative stress by AFB1 and ZEN.

## Apoptosis and Cell Cycle Disruption

The combined exposure to ZEN and AFB1 can lead to enhanced apoptosis or programmed cell death. In vitro studies have shown that the mixture of AFB1 and ZEN can upregulate pro-apoptotic genes like Bax, Caspase-3, and Caspase-8, while downregulating the anti-apoptotic gene Bcl-2.[8] The p53 signaling pathway, a critical regulator of cell cycle and apoptosis, is also implicated in the toxic effects of these mycotoxins.[8][9]



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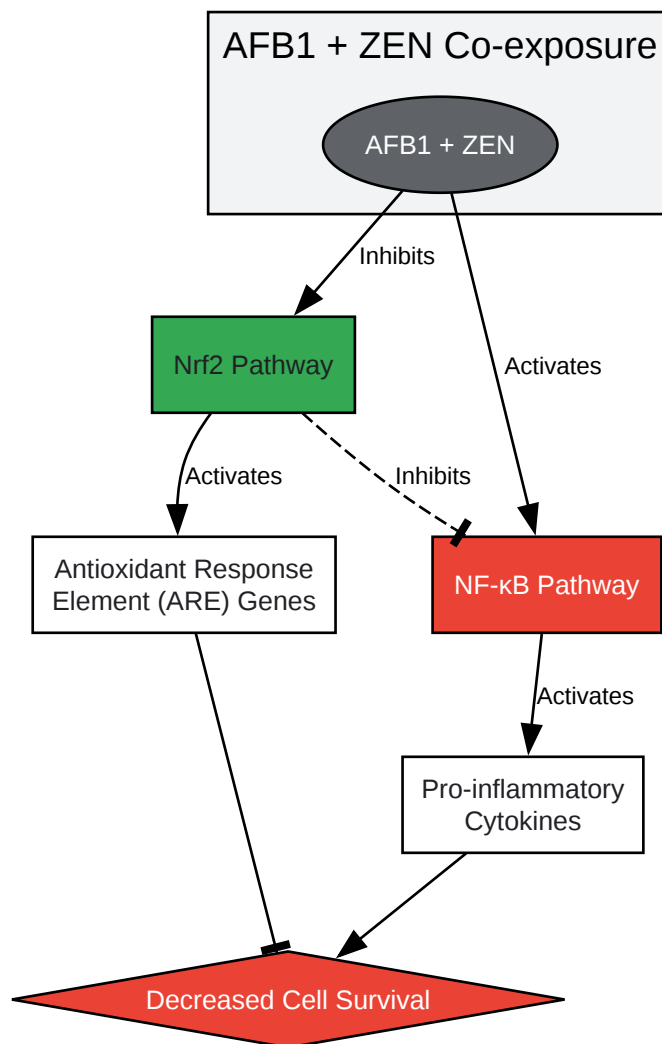
Figure 2: Proposed synergistic pathway leading to apoptosis.

## Crosstalk between Nrf2 and NF- $\kappa$ B Pathways

The Nrf2 and NF- $\kappa$ B signaling pathways are critical in regulating cellular responses to oxidative stress and inflammation, respectively. Mycotoxin exposure can disrupt the balance between these two pathways. The downregulation of Nrf2, a key regulator of antioxidant response, can lead to increased NF- $\kappa$ B activity, promoting the production of pro-inflammatory cytokines and exacerbating cellular damage.[10][11][12] The synergistic effect of ZEN and AFB1 may involve



the simultaneous inhibition of the protective Nrf2 pathway and activation of the pro-inflammatory NF- $\kappa$ B pathway.



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Figure 3: Crosstalk between Nrf2 and NF- $\kappa$ B pathways in mycotoxin toxicity.

## Conclusion

The in vivo synergistic effects of **zearalenone** and aflatoxin B1 are complex and result in a greater toxicological impact than individual exposures. The data clearly indicate that co-exposure can lead to reduced growth performance, altered serum biochemistry, significant oxidative stress, and histopathological damage to vital organs. The underlying mechanisms involve a combination of increased oxidative stress, enhanced apoptosis, and the dysregulation

of key cellular signaling pathways such as Nrf2 and NF- $\kappa$ B. This comparative guide highlights the importance of considering the combined effects of mycotoxins in risk assessment and the development of therapeutic interventions. Further research is warranted to fully elucidate the intricate molecular interactions and to identify effective strategies to mitigate the health risks associated with co-exposure to these prevalent mycotoxins.

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